

# Application Notes and Protocols: Calculating Future Remnant Liver Function with Hepatobiliary Scintigraphy (HBS)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Hepatobiliary Scintigraphy (HBS), particularly utilizing Technetium-99m (99mTc)-mebrofenin, is a quantitative and dynamic imaging technique for the assessment of liver function.[1] Unlike anatomical imaging modalities such as CT or MRI that measure liver volume, HBS provides a direct measure of hepatocyte function, which is crucial for predicting post-operative outcomes in patients undergoing major liver resection.[2][3] Post-hepatectomy liver failure (PHLF) is a major cause of mortality after liver surgery, making accurate preoperative assessment of the future remnant liver (FRL) function essential.[1][4] HBS has proven to be more valuable than volumetric assessment alone, especially in patients with underlying liver disease where function does not necessarily correlate with volume.[3][5]

These application notes provide a comprehensive overview of the principles, protocols, and potential applications of HBS in both clinical research and drug development for assessing FRL function.

## Principle of 99mTc-Mebrofenin HBS

The radiotracer 99mTc-mebrofenin is taken up by hepatocytes through a similar mechanism as bilirubin, reflecting the function of organic anion transporters on the hepatocyte membrane.[5]



Following intravenous injection, the tracer's uptake rate by the liver is proportional to the functional capacity of the hepatocytes. Dynamic imaging allows for the calculation of the mebrofenin uptake rate, which serves as a robust biomarker of global and regional liver function.[1][6] By combining dynamic planar imaging with Single Photon Emission Computed Tomography (SPECT)/CT, it is possible to delineate the FRL and specifically quantify its function.[3][7]

## **Quantitative Data Summary**

The primary endpoint of a preoperative HBS is the Future Remnant Liver Function (FRL-F), typically expressed as percent uptake per minute per body surface area (%/min/m²).[5] This parameter has been shown to be a strong predictor of postoperative liver failure.



| Parameter    | Description                                                                                  | Typical Cut-off<br>Value for<br>Predicting<br>PHLF                                  | Significance                                                                                                                                                                                                             | Reference |
|--------------|----------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| FRL-F        | Future Remnant<br>Liver Function,<br>calculated from<br>HBS data.                            | 2.69 %/min/m²<br>(or 2.7 %/min/m²)                                                  | A value below this cutoff is associated with a significantly higher risk of post- hepatectomy liver failure. This single cutoff value is often applicable to patients with both normal and compromised liver parenchyma. | [2][5][8] |
| FRL-V (%TLV) | Future Remnant Liver Volume as a percentage of Total Liver Volume, measured by CT volumetry. | Varies (e.g., >20-<br>25% for normal<br>liver, >30-40%<br>for compromised<br>liver) | Traditional method for assessing FRL. Less reliable than FRL-F in patients with parenchymal liver disease.                                                                                                               | [5][9]    |



| sFRL                        | Standardized Future Remnant Liver volume, calculated as a percentage of total liver volume based on body surface area. | Varies | An attempt to normalize FRL volume to patient characteristics.                                                                                    | [5][9] |
|-----------------------------|------------------------------------------------------------------------------------------------------------------------|--------|---------------------------------------------------------------------------------------------------------------------------------------------------|--------|
| FRL-F Gain after<br>PVE/LVD | Percentage increase in FRL- F after portal vein embolization (PVE) or liver venous deprivation (LVD).                  | >150%  | A significant increase in FRL-F after intervention indicates successful hypertrophy and functional compensation, predicting a lower risk of PHLF. | [10]   |

### **Experimental Protocols**

## Protocol 1: Preoperative Assessment of Future Remnant Liver Function using 99mTc-Mebrofenin HBS with SPECT/CT

Objective: To quantitatively assess the function of the future liver remnant prior to major liver resection.

#### Materials:

- Gamma camera with SPECT/CT capabilities
- 99mTc-mebrofenin (approx. 200 MBq)



- Intravenous access supplies
- Image processing workstation with appropriate software (e.g., Hermes Medical Solutions)[8]

#### Procedure:

- Patient Preparation:
  - Patients should fast for at least 4 hours prior to the study to ensure gallbladder filling and prevent premature tracer excretion into the bowel.
  - Obtain patient height and weight to calculate Body Surface Area (BSA) using the Mosteller formula.
  - Review patient's clinical history, recent laboratory results (bilirubin, liver enzymes), and other imaging studies (e.g., CT or MRI for anatomical reference).[11]
- Radiopharmaceutical Administration:
  - Administer approximately 200 MBq of 99mTc-mebrofenin as an intravenous bolus injection.
- Dynamic Planar Imaging (Uptake Phase):
  - Immediately following injection, acquire a dynamic series of planar images of the liver in the anterior projection.
  - Typical acquisition parameters: 38 frames at 10 seconds per frame.
- SPECT/CT Acquisition:
  - Following the initial dynamic scan, perform a SPECT acquisition over the liver.
  - Typical SPECT parameters: 30 projections, 8 seconds per projection.
  - Immediately after the SPECT, acquire a low-dose CT scan for attenuation correction and anatomical localization.[8]



- Dynamic Planar Imaging (Excretion Phase):
  - Acquire a second dynamic series to assess biliary excretion.
  - Typical acquisition parameters: 15-20 frames at 60 seconds per frame.[8]
- Data Analysis and Calculation of FRL-F:
  - On the summed dynamic uptake images, draw Regions of Interest (ROIs) around the entire liver and the mediastinum (to represent the blood pool).
  - Generate a time-activity curve for the liver and blood pool.
  - Correct the liver time-activity curve for blood pool activity.
  - Calculate the total liver mebrofenin uptake rate (MUR) from the slope of the blood-poolcorrected liver uptake curve (typically between 150 and 300 seconds), and normalize it to BSA (%/min/m²).[5]
  - Co-register the SPECT and CT images.
  - Using the CT images for anatomical guidance, delineate the FRL on the SPECT data.[5][7]
  - Calculate the FRL uptake as a percentage of the total liver uptake from the SPECT data.
  - Calculate the FRL-F using the following formula: FRL-F (%/min/m²) = Total Liver MUR (%/min/m²) x FRL uptake (%)

#### **Application in Drug Development**

While not yet a standard modality in drug development, HBS offers significant potential as a translational tool for assessing the efficacy and safety of novel therapeutics targeting liver diseases.

#### **Potential Applications:**

Monitoring Hepatotoxicity: In preclinical animal models and early-phase clinical trials, HBS
could serve as a sensitive functional biomarker to detect drug-induced liver injury (DILI).



Changes in mebrofenin uptake could indicate hepatocyte dysfunction before significant changes in standard liver function tests (e.g., ALT, AST) are observed.

- Assessing Pro-regenerative Therapies: For drugs designed to enhance liver regeneration,
  HBS can provide a non-invasive, quantitative measure of functional recovery. This would be
  particularly valuable in models of liver resection or toxic liver injury. By monitoring the FRL-F
  over time, researchers can assess the therapeutic efficacy of a compound in promoting
  functional liver hypertrophy.
- Evaluating Hepatoprotective Agents: HBS can be employed to evaluate the ability of a drug to protect the liver from a known hepatotoxic insult. A smaller decrease in mebrofenin uptake in a treatment group compared to a control group would indicate a hepatoprotective effect.

## **Signaling Pathways in Liver Regeneration**

The regenerative capacity of the liver is a complex process orchestrated by a symphony of signaling pathways that drive hepatocytes to proliferate and restore liver mass and function.[3] [12] HBS provides a functional readout of the outcome of these intricate molecular events. Understanding these pathways is crucial for developing targeted therapies to enhance liver regeneration, the effects of which can be monitored using HBS.





Click to download full resolution via product page

Caption: Experimental workflow for utilizing HBS in drug development.

Below are key signaling pathways implicated in liver regeneration.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Molecular pathways of liver regeneration: A comprehensive review PMC [pmc.ncbi.nlm.nih.gov]







- 4. Frontiers | Non-invasive Imaging and Modeling of Liver Regeneration After Partial Hepatectomy [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. tech.snmjournals.org [tech.snmjournals.org]
- 7. Frontiers | From Seeing to Simulating: A Survey of Imaging Techniques and Spatially-Resolved Data for Developing Multiscale Computational Models of Liver Regeneration [frontiersin.org]
- 8. Hepatobiliary Scintigraphy StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cellular and Molecular Basis of Liver Regeneration PMC [pmc.ncbi.nlm.nih.gov]
- 10. refp.cohlife.org [refp.cohlife.org]
- 11. tech.snmjournals.org [tech.snmjournals.org]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Calculating Future Remnant Liver Function with Hepatobiliary Scintigraphy (HBS)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1243543#calculating-future-remnant-liver-function-with-hbs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com